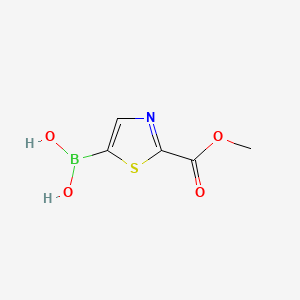
(2-(Methoxycarbonyl)thiazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Methoxycarbonyl)thiazol-5-yl)boronic acid is a boronic acid derivative with a molecular formula of C6H8BNO4S. This compound is notable for its role in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methoxycarbonyl)thiazol-5-yl)boronic acid typically involves the reaction of thiazole derivatives with boronic acid reagents. One common method is the palladium-catalyzed cross-coupling reaction between a thiazole derivative and a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-(Methoxycarbonyl)thiazol-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.
Oxidation: Boronic esters or borates.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
(2-(Methoxycarbonyl)thiazol-5-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-(Methoxycarbonyl)thiazol-5-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(2-Methylbenzo[d]thiazol-5-yl)boronic acid: Similar structure but with a methyl group instead of a methoxycarbonyl group.
Thiazole-5-boronic acid pinacol ester: Similar boronic acid derivative with a pinacol ester group.
Uniqueness
(2-(Methoxycarbonyl)thiazol-5-yl)boronic acid is unique due to its methoxycarbonyl group, which can influence its reactivity and interactions in chemical reactions. This functional group can enhance the compound’s solubility and stability, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C5H6BNO4S |
|---|---|
Molecular Weight |
186.99 g/mol |
IUPAC Name |
(2-methoxycarbonyl-1,3-thiazol-5-yl)boronic acid |
InChI |
InChI=1S/C5H6BNO4S/c1-11-5(8)4-7-2-3(12-4)6(9)10/h2,9-10H,1H3 |
InChI Key |
VAQHGGOCXYZXLO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(S1)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451970.png)
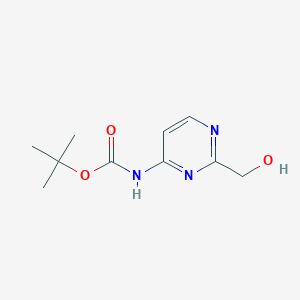
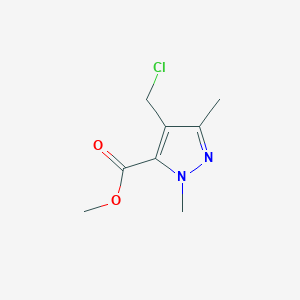
![5-[2-(Ethylsulfonyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13451981.png)
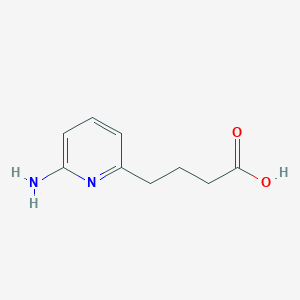

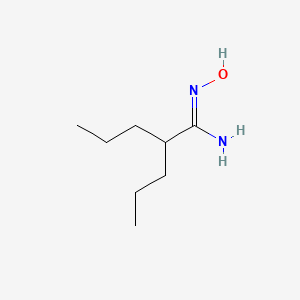

![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13452016.png)
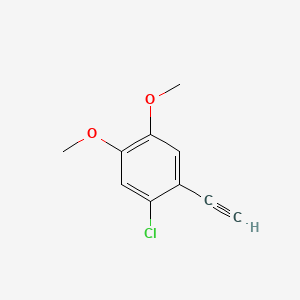
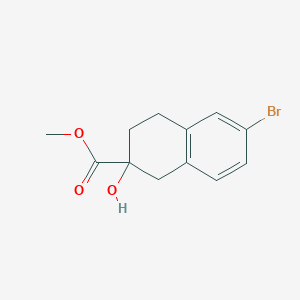
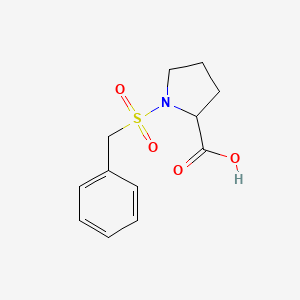
![rac-(1R,4R,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13452050.png)
![tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate](/img/structure/B13452054.png)
